N-(3-bromo-4-methylpyridin-2-yl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide
Description
N-(3-bromo-4-methylpyridin-2-yl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes a brominated pyridine ring, a cyclopropylmethyl group, and an ethylimidazole sulfonamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(3-bromo-4-methylpyridin-2-yl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2S/c1-3-12-18-13(9-20(12)8-11-4-5-11)23(21,22)19-15-14(16)10(2)6-7-17-15/h6-7,9,11H,3-5,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIRTUWCIBUXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1CC2CC2)S(=O)(=O)NC3=NC=CC(=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methylpyridin-2-yl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide typically involves multiple steps:
Bromination of 4-methylpyridine: The starting material, 4-methylpyridine, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylpyridine.
Formation of the imidazole ring: The brominated pyridine is then reacted with ethylimidazole under basic conditions to form the imidazole ring.
Sulfonamide formation: The final step involves the introduction of the sulfonamide group. This is achieved by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-(3-bromo-4-methylpyridin-2-yl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest in the study of enzyme kinetics and protein-ligand binding.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylpyridin-2-yl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to various therapeutic effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylpyridin-2-yl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide
- N-(3-fluoro-4-methylpyridin-2-yl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide
- N-(3-iodo-4-methylpyridin-2-yl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide
Uniqueness
Compared to its analogs, N-(3-bromo-4-methylpyridin-2-yl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its target proteins. Additionally, the specific arrangement of functional groups in this compound provides distinct chemical properties that can be exploited in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
